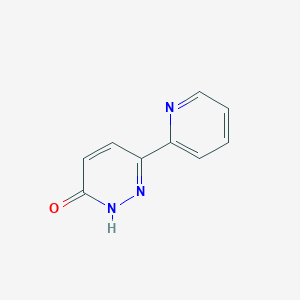

6-Pyridin-2-ylpyridazin-3-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-pyridin-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-4-8(11-12-9)7-3-1-2-6-10-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCLFSUBVBCSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407210 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66317-38-2 | |

| Record name | 6-pyridin-2-yl-2H-pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Pyridin 2 Ylpyridazin 3 Ol and Its Structural Analogues

Retrosynthetic Analysis and Key Precursors for 6-Pyridin-2-ylpyridazin-3-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. For a heterocyclic system like this compound, this approach helps to identify key precursors and strategic bond formations.

A primary retrosynthetic disconnection for the pyridazine (B1198779) ring involves breaking the N-N bond and the C-C bonds of the dihydropyridazine precursor, which can be formed from a 1,4-dicarbonyl compound and hydrazine. Another common approach is the disconnection of the C-N bonds, leading back to a keto-acid or a related derivative and hydrazine. For the pyridin-2-yl substituent, this can be introduced early in the synthesis on one of the precursors or formed in a subsequent step.

While the primary focus is often on the synthesis of this compound, this compound can also serve as a valuable starting material for the creation of more complex molecules. The pyridazinone ring and the pyridine (B92270) ring both offer sites for further functionalization. For instance, the hydroxyl group of the pyridazin-3-ol tautomer can be converted into other functional groups, such as halides or triflates, which can then participate in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The nitrogen atoms in both rings can be alkylated or quaternized, and the aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the substitution pattern of the starting material.

Classical and Modern Synthetic Approaches to the Pyridazine and Pyridinone Frameworks

The construction of the pyridazine and pyridazinone cores is a well-established area of heterocyclic chemistry, with numerous methods available.

Condensation reactions are a cornerstone of pyridazinone synthesis. A common and long-standing method involves the reaction of a γ-ketoacid with hydrazine hydrate. This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyridazinone ring.

Variations of this approach utilize different dicarbonyl precursors. For example, the condensation of 1,4-dicarbonyl compounds, such as γ-diketones or γ-ketoesters, with hydrazine derivatives is a widely employed strategy. The specific nature of the starting materials and the reaction conditions can be tuned to control the substitution pattern of the resulting pyridazinone.

Recent advancements in this area focus on the development of more efficient and environmentally benign protocols. This includes the use of microwave irradiation to accelerate reaction times and the exploration of novel catalysts to improve yields and selectivity. For instance, Lewis acid-mediated inverse electron demand Diels-Alder reactions have been developed for the regiocontrolled synthesis of functionalized pyridazines. organic-chemistry.org

| Precursor Type | Reagent | Product | Reference |

| γ-Ketoacid | Hydrazine hydrate | Pyridazinone | Classical Method |

| 1,4-Dicarbonyl compound | Hydrazine derivative | Pyridazinone | General Strategy |

| 3-Oxo-2-arylhydrazonopropanals | Active methylene nitriles | Pyridazinones | nih.gov |

| Diethyl pyridazine-4,5-dicarboxylate | o-Phenylenediamine | Dihydropyridazino[4,5-b] nih.govcore.ac.ukbenzodiazocine-5,12-dione | rsc.org |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. Several one-pot methods have been developed for the synthesis of pyridazine and related heterocyclic systems.

These procedures often involve multi-component reactions (MCRs), where three or more starting materials are combined to form a complex product in a single operation. For example, polysubstituted pyridines can be prepared in a one-pot, three-component cyclocondensation reaction. core.ac.ukorganic-chemistry.org This strategy can be adapted for the synthesis of pyridazine derivatives by employing appropriate nitrogen-containing precursors.

A notable one-pot strategy for phthalazines and pyridazino-aromatics starts from aromatic aldehydes, tolerating a variety of substituents and providing the desired 1,2-diazine in good to excellent yields. nih.gov Another approach involves a three-step one-pot procedure for the stereoselective synthesis of pyridazine C-nucleosides, which is based on a singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization under neutral conditions. nih.gov

Targeted Derivatization of the this compound Core

Once the core structure of this compound is assembled, further modifications can be made to fine-tune its properties. This targeted derivatization can be focused on either the pyridazine or the pyridine ring.

Modification of the pyridin-2-yl moiety can be achieved through various synthetic transformations. The reactivity of the pyridine ring is influenced by the presence of the pyridazinone substituent.

Nucleophilic Aromatic Substitution (SNAr): If the pyridine ring is activated with electron-withdrawing groups or if a good leaving group is present, it can undergo nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene, these reactions can be carried out under forcing conditions or with activating groups present on the ring.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for introducing new carbon-carbon bonds. A halogenated pyridin-2-yl precursor can be used to couple with a variety of organometallic reagents.

Dearomatization Reactions: Recent strategies have focused on the nucleophilic dearomatization of pyridines to generate three-dimensional complexity from two-dimensional precursors. nih.govacs.org These methods can be applied to modify the pyridin-2-yl ring, leading to partially or fully saturated nitrogen heterocycles.

| Reaction Type | Description |

| Nucleophilic Aromatic Substitution (SNAr) | Substitution of a leaving group on the pyridine ring by a nucleophile. |

| Electrophilic Aromatic Substitution (SEAr) | Substitution of a hydrogen atom on the pyridine ring by an electrophile. |

| Cross-Coupling Reactions | Formation of new C-C or C-heteroatom bonds using a metal catalyst. |

| Dearomatization Reactions | Conversion of the aromatic pyridine ring into a non-aromatic, saturated or partially saturated ring. nih.govacs.org |

Approaches to Functionalize the Pyridazin-3-ol Unit

The functionalization of the pyridazin-3-ol core, which exists in tautomeric equilibrium with the pyridazin-3(2H)-one form, is crucial for the development of new structural analogues of this compound. A primary strategy for introducing molecular diversity is the palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon and carbon-heteroatom bonds at various positions on the pyridazine ring. nih.govresearchgate.netscispace.com

Palladium-catalyzed cross-coupling reactions are a versatile and powerful tool for modifying halogenated pyridazinone precursors. scispace.com These methods, including the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions, facilitate the direct introduction of a wide range of substituents, such as aryl, vinyl, and alkynyl groups, onto the pyridazinone nucleus. nih.govresearchgate.net These reactions typically involve a palladium catalyst, a ligand, a base, and a coupling partner.

For instance, the Suzuki-Miyaura coupling enables the reaction of a halopyridazinone with a boronic acid or ester, offering a robust method for creating biaryl systems. researchgate.netwikipedia.org The Stille coupling utilizes organotin reagents, while the Sonogashira coupling employs terminal alkynes to introduce alkynyl moieties. nih.gov The Heck reaction facilitates the substitution of vinylic hydrogens with the pyridazinyl group. nih.gov Protecting groups, such as methoxymethyl (MOM), are often employed to prevent side reactions at the pyridazinone nitrogen during these transformations. nih.gov Subsequent deprotection under acidic conditions yields the final functionalized pyridazin-3-ol derivative. nih.gov

Beyond cross-coupling, other methods include condensation reactions. For example, the condensation of 4,5-dihydro-6-aryl-3(2H)-pyridazinones with aromatic aldehydes can introduce substituted benzylidene groups at the 4-position of the ring. scispace.com

The table below summarizes key palladium-catalyzed cross-coupling reactions used for the functionalization of pyridazinone scaffolds.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Typical Functional Group Introduced | Reference |

| Suzuki-Miyaura | (Hetero)arylboronic acids/esters | Pd(PPh₃)₄, Na₂CO₃ | (Hetero)aromatic moieties | researchgate.netwikipedia.org |

| Stille | Vinyltrialkylstannanes | PdCl₂(PPh₃)₂, Toluene | Alkenyl (vinyl) groups | nih.gov |

| Sonogashira | Terminal Alkynes (e.g., hex-1-yn-5-ol) | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl groups | nih.gov |

| Heck | Alkenyl donors | PdCl₂(PPh₃)₂ | Alkenyl groups | nih.gov |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective synthetic routes is essential for accessing enantiomerically pure derivatives of this compound, which is critical for investigating their interactions with chiral biological targets. Methodologies for achieving stereocontrol in pyridazinone synthesis often rely on the use of chiral auxiliaries or enzymatic resolutions. nih.govresearchgate.net

Chiral Auxiliary-Mediated Synthesis

One effective strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of subsequent reactions. wikipedia.orgnih.gov This approach has been successfully applied to the diastereoselective synthesis of substituted pyridazinones.

A notable example is the synthesis of chiral cyclopentapyridazinones, where (1R,2R)-(-)-pseudoephedrine serves as a chiral auxiliary. nih.gov The synthesis begins with the coupling of the auxiliary to an achiral starting material, followed by a diastereoselective alkylation step. The chirality of the pseudoephedrine group guides the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. After the desired stereocenter is set, the auxiliary is cleaved and can be recovered. The resulting chiral intermediate, a γ-keto acid, is then cyclized with a hydrazine derivative to form the chiral pyridazinone ring. nih.gov This method allows for the construction of specific stereocenters adjacent to the pyridazinone core.

Key Steps in Chiral Auxiliary Approach:

Coupling: An achiral precursor is coupled with a chiral auxiliary (e.g., (1R,2R)-(-)-pseudoephedrine). nih.gov

Diastereoselective Reaction: A new stereocenter is introduced under the control of the auxiliary, for instance, through a diastereoselective alkylation. nih.gov

Auxiliary Removal: The chiral auxiliary is cleaved from the molecule. nih.gov

Cyclization: The resulting chiral precursor is cyclized to form the enantiomerically enriched pyridazinone derivative. nih.gov

Enzymatic Resolution

Another approach to obtaining chiral pyridazinone derivatives is through the kinetic resolution of a racemic mixture. Lipase-catalyzed resolution has been demonstrated as a practical method for separating enantiomers of pyridazinone derivatives. researchgate.net This technique utilizes the stereoselectivity of an enzyme, which preferentially catalyzes a reaction on one enantiomer of the racemic substrate, leaving the other enantiomer unreacted. For example, the lipase-catalyzed acylation or hydrolysis of a racemic pyridazinone bearing a hydroxymethyl group can provide both the acylated product and the unreacted alcohol in high enantiomeric purity. researchgate.net

The table below outlines the primary strategies for the stereoselective synthesis of pyridazinone derivatives.

| Methodology | Principle | Key Reagents/Components | Outcome | Reference |

| Chiral Auxiliary | Covalent bonding of a chiral molecule to guide the stereochemical outcome of a reaction. | (1R,2R)-(-)-pseudoephedrine | Diastereomerically enriched product | nih.gov |

| Enzymatic Resolution | Lipase-catalyzed kinetic resolution of a racemic mixture. | Lipase, Organic solvent | Separation of enantiomers | researchgate.net |

Reactivity Profiles and Reaction Mechanisms of 6 Pyridin 2 Ylpyridazin 3 Ol

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on pyridine (B92270) itself is generally sluggish due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com When an electrophile does react, it typically does so at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In 6-pyridin-2-ylpyridazin-3-ol, the pyridin-2-yl substituent is expected to further influence the regioselectivity of electrophilic attack on the pyridine ring.

The pyridazinone ring, also being an electron-deficient heterocycle, is generally resistant to electrophilic attack. However, the hydroxyl group at the 3-position is an activating group and would direct electrophiles to the ortho and para positions. In this case, the 4- and 6-positions of the pyridazinone ring are subject to this activation.

| Ring System | Position of Attack | Influencing Factors | Predicted Reactivity |

| Pyridine | 3- and 5-positions | - Electron-withdrawing nitrogen - Deactivating pyridazinyl substituent | Low, requires forcing conditions |

| Pyridazinone | 4-position | - Activating hydroxyl group - Electron-deficient ring | Moderate, dependent on electrophile |

Nucleophilic Substitution Patterns

Both the pyridine and pyridazine (B1198779) rings are electron-deficient and are therefore susceptible to nucleophilic attack, particularly when a good leaving group is present. Nucleophilic aromatic substitution (SNAr) is a common reaction for such heterocyclic systems. nih.gov

In the case of this compound, direct nucleophilic attack on the unsubstituted rings is unlikely. However, if the hydroxyl group is first converted into a better leaving group (e.g., a tosylate or a halide), the 3-position of the pyridazinone ring becomes a prime site for nucleophilic displacement.

Furthermore, the pyridine ring can be activated towards nucleophilic attack by N-oxidation. The resulting pyridine N-oxide is more susceptible to attack by nucleophiles at the 2- and 4-positions. Similarly, quaternization of the pyridine nitrogen would also activate the ring for nucleophilic substitution.

Studies on related pyridazinone systems have shown that the ring can undergo nucleophilic substitution reactions. For instance, treatment of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones with phosphorus oxychloride converts the hydroxyl group into a chlorine atom, which can then be displaced by nucleophiles. nih.govresearchgate.net

| Ring System | Position of Attack | Activation Method | Potential Nucleophiles |

| Pyridazinone | 3-position | Conversion of -OH to a good leaving group | Amines, alkoxides, thiols |

| Pyridine | 2- and 4-positions | N-oxidation or N-alkylation | Organometallics, cyanide |

Transformations Involving the Hydroxyl Group of the Pyridazin-3-ol Moiety

The hydroxyl group in the pyridazin-3-ol moiety is a versatile functional handle for a variety of chemical transformations.

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated under standard conditions to form the corresponding ethers and esters. These reactions typically proceed via deprotonation of the hydroxyl group with a base, followed by reaction with an alkyl or acyl halide.

Conversion to Halogenated Derivatives: The hydroxyl group can be replaced by a halogen atom, most commonly chlorine, using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). nih.gov This transformation is significant as the resulting halo-pyridazine is a key intermediate for introducing various nucleophiles at that position.

Thionation: The carbonyl group of the pyridazinone tautomer can be converted to a thiocarbonyl group using reagents such as Lawesson's reagent or phosphorus pentasulfide, yielding the corresponding pyridazine-3-thione. nih.gov

| Reaction Type | Reagents | Product |

| O-Alkylation | Base, Alkyl halide | Ether |

| O-Acylation | Base, Acyl halide | Ester |

| Chlorination | POCl3 or SOCl2 | 3-Chloropyridazine derivative |

| Thionation | Lawesson's reagent or P4S10 | Pyridazine-3-thione derivative |

Tautomerism and Isomerization Dynamics

This compound can exist in two tautomeric forms: the pyridazin-3-ol form and the pyridazin-3(2H)-one form. The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and pH. In many related pyridazinone systems, the keto tautomer (pyridazin-3(2H)-one) is the predominant form in both the solid state and in solution. mdpi.comresearchgate.net The presence of the pyridin-2-yl substituent may influence the position of this equilibrium.

The potential for rearrangement reactions in this compound has not been extensively studied. However, heterocyclic systems, particularly under thermal or photochemical conditions, can undergo various rearrangements. For instance, Dimroth-type rearrangements could be possible under certain conditions, involving the interchange of ring atoms. The specific nature and feasibility of such rearrangements would require detailed mechanistic investigation, likely involving isotopic labeling studies and computational modeling.

Transition Metal-Catalyzed Cross-Coupling Reactions

The molecular architecture of this compound, existing in tautomeric equilibrium with 6-(2-pyridyl)-3(2H)-pyridazinone, offers several sites for modification via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. researchgate.net The reactivity of the pyridazinone core is typically harnessed by converting the hydroxyl group of the enol tautomer or the carbonyl group of the lactam tautomer into a more suitable leaving group, such as a halide or a triflate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. For this compound, this reaction is typically preceded by a functional group transformation to introduce a suitable leaving group.

One established strategy involves the conversion of the pyridazinone tautomer into a halogenated derivative. For instance, treatment of a 6-substituted pyridazin-3(2H)-one with a halogenating agent like phosphorus oxybromide (POBr₃) yields the corresponding 3-bromopyridazine. This bromo derivative serves as an excellent electrophilic partner in Suzuki-Miyaura couplings. Research on the analogous compound, 6-(thiophen-2-yl)pyridazin-3(2H)-one, demonstrates its conversion to 3-bromo-6-(thiophen-2-yl)pyridazine, which is then coupled with various (hetero)arylboronic acids. nih.govmdpi.com This methodology is directly applicable to the this compound system.

The general reaction scheme involves coupling the resulting 3-bromo-6-(pyridin-2-yl)pyridazine (B3197379) with an arylboronic acid in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base. nih.govmdpi.com

Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of 3-Bromo-6-(pyridin-2-yl)pyridazine Analogues

The following data is based on the coupling reactions of the structurally similar 3-bromo-6-(thiophen-2-yl)pyridazine and is representative of the expected reactivity for 3-bromo-6-(pyridin-2-yl)pyridazine. nih.govmdpi.com

| Boronic Acid Partner | Catalyst | Base | Solvent System | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol (B145695) | 80 °C | 15 |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 °C | 28 |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 °C | 14 |

| Furan-2-boronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2M aq.) | DME/Ethanol | 80 °C | 19 |

Another effective approach is the conversion of the hydroxyl group to a trifluoromethanesulfonate (B1224126) (triflate, -OTf) group. Pyridazine triflates are excellent substrates for palladium-catalyzed cross-coupling reactions. researchgate.net This method allows for the direct participation of the C3 position of the pyridazine ring in C-C bond formation.

Stille Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, activation of this compound is required. The corresponding 3-chloro or 3-triflate derivative of 6-(pyridin-2-yl)pyridazine would be a suitable substrate for this transformation.

Research conducted on pyridazine triflates has demonstrated their utility in Stille couplings for biaryl synthesis. researchgate.net The reaction typically employs a palladium catalyst and couples the pyridazine triflate with various organostannanes, such as arylstannanes, vinylstannanes, or alkynylstannanes. This provides a robust method for introducing a wide range of substituents at the C3 position.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction is highly relevant to the 6-(2-pyridyl)-3(2H)-pyridazinone tautomer, which possesses an N-H bond within the heterocyclic ring. This N-H bond can undergo direct N-arylation or N-alkylation.

The reaction couples the pyridazinone with an aryl halide or triflate in the presence of a palladium catalyst and a strong base, such as sodium tert-butoxide. chemeurope.com This allows for the synthesis of a diverse library of 2-substituted-6-(pyridin-2-yl)pyridazin-3(2H)-ones. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, enabling the coupling of a wide variety of amines and aryl halides with high efficiency. wikipedia.org While direct experimental data on this compound is limited, the known reactivity of other lactams and N-heterocycles in Buchwald-Hartwig amination strongly supports its applicability for C-N bond formation at the N2 position of the pyridazinone ring.

Coordination Chemistry and Ligand Applications of 6 Pyridin 2 Ylpyridazin 3 Ol and Its Derivatives

Ligand Design Principles for Pyridazine (B1198779) and Pyridine-Based Chelators

The coordinating ability of pyridyl-pyridazine ligands is rooted in the properties of their constituent heterocycles. Pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, is a classic Lewis base that coordinates to metals through the lone pair of electrons on the nitrogen atom. wikipedia.org It is generally considered a weak π-acceptor ligand. wikipedia.org

The pyridazine ring, containing two adjacent nitrogen atoms, exhibits distinct physicochemical properties. It is characterized by weak basicity and a high dipole moment. nih.gov The presence of two electronegative nitrogen atoms makes the pyridazine system more electron-deficient compared to pyridine. researchgate.netnih.gov This inherent polarity and capacity for dual hydrogen bonding are significant in molecular recognition. nih.gov Theoretical analyses of carbenes derived from diazines, including pyridazine, indicate that these systems can offer high metal-ligand binding energies and substantial electron donation capabilities, surpassing their five-membered ring counterparts. acs.org The electronic properties of these ligands can be further modulated by substituents; for example, ligands with electron-donating pyridyl substituents are more likely to undergo cooperative spin transitions in the solid state. nih.gov

By linking pyridine and pyridazine units, chemists can construct ligands with varying denticity, from bidentate to polydentate systems capable of forming complex architectures. Ligands such as 3,6-di(pyridin-2-yl)pyridazine act as effective bidentate or bridging ligands, facilitating the self-assembly of [2 × 2] grid-like metal complexes with ions like copper(I) or silver(I). researchgate.net

More elaborate designs lead to tridentate chelators that bind to a metal center in a meridional fashion, similar to terpyridine. researchgate.netnih.gov These systems often yield hexa-coordinated metal centers when two ligands bind to a single metal ion. nih.govresearchgate.net The versatility of these frameworks allows for the synthesis of not only mononuclear complexes but also binuclear and polynuclear structures. researchgate.netresearchgate.net For instance, linking multiple bis-(2-pyridyl)pyridazine units can create ligands designed specifically for the formation of multimetallic complexes. rsc.org

A specialized class of tridentate ligands is the "pincer" ligand, which typically binds to a metal in a meridional plane through two donor arms and a central, often anionic, carbon atom (N,C,N-pincer). The rigid arrangement of pincer ligands imparts remarkable stability and unique reactivity to the metal center. nih.gov Pyridyl and pyrazolyl groups are common components of N,C,N-pincer systems that coordinate with metals like platinum(II). nih.gov Macrocyclic ligands incorporating pyridazine and pyridine units represent another advanced design, capable of encapsulating two metal ions, such as Mn(II), Fe(II), or Cu(II), in close proximity, with the flexible macrocycle adapting to the preferred coordination geometry of the specific metal ion. rsc.org

Formation of Metal Complexes with Transition and Lanthanide Metals

The rich coordination chemistry of pyridyl-pyridazine ligands is demonstrated by their ability to form stable complexes with a broad spectrum of metal ions. The specific coordination mode, stoichiometry, and geometry of these complexes are influenced by the metal ion's size, preferred coordination number, and electronic configuration, as well as by the ligand's structure and reaction conditions.

Pyridyl-pyridazine derivatives readily react with first-row transition metal salts to form a variety of coordination compounds. nih.govresearchgate.net Tridentate pyridyl-pyridazine-hydrazone ligands, for example, form complexes with divalent nickel, copper, and zinc nitrates. nih.gov Depending on the reaction conditions (e.g., presence or absence of a base), these ligands can coordinate as neutral molecules or in their deprotonated form, leading to complexes with stoichiometries such as M(L)22 or [M(L)(NO3)2]. researchgate.net X-ray diffraction studies have revealed penta- or hexa-coordinated metal centers in these structures. nih.gov

Macrocyclic ligands containing both pyridazine and pyridine moieties have been shown to form stable, dimetallic complexes with Mn(II), Fe(II), and Cu(II). rsc.org In these structures, each metal ion is housed within a specific compartment of the macrocycle, with coordination numbers varying to suit the metal: seven-coordinate for Mn(II), six-coordinate for Fe(II), and five-coordinate for Cu(II). rsc.org Other derivatives, like 3,6-di(pyridin-2-yl)pyridazines, form binuclear complexes with nickel and platinum, and grid-type structures with copper(I) and silver(I). researchgate.net The complexation of these ligands with cadmium has also been reported, leading to the formation of multimetallic assemblies. rsc.org

| Metal Ion | Ligand Type | Complex Stoichiometry Example | Coordination Geometry | Reference |

|---|---|---|---|---|

| Ni(II) | Tridentate Hydrazone | Ni(PIPYH)22 | Hexa-coordinate | nih.gov |

| Cu(II) | Tridentate Hydrazone | [Cu(PIPYH)(NO3)2] | Penta-coordinate | nih.gov |

| Co(II) -> Co(III) | Tridentate Hydrazone | Co(PIPY)2 | Hexa-coordinate | nih.gov |

| Zn(II) | Tridentate Hydrazone | [Zn(PIPY)2] | Hexa-coordinate | nih.gov |

| Cu(I), Ag(I) | Bis-bidentate | Grid-like structures | Varies | researchgate.net |

| Cd(II) | Linked bis-(2-pyridyl)pyridazine | {[Cd(NO3)2]2(L5)3} | Varies | rsc.org |

| Mn(II) | Macrocycle | Mn(II)2L2(MeCN)(OH2)4 | Seven-coordinate | rsc.org |

The unique photophysical properties of lanthanide ions, such as their sharp, line-like emission spectra and long luminescence lifetimes, make their complexes highly desirable for applications in lighting, sensing, and bio-imaging. However, direct excitation of lanthanide ions is inefficient due to their low absorption coefficients. Pyridyl-pyridazine ligands can act as effective "antenna" chromophores, absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light. mdpi.com

Complexes of lanthanide ions like Europium(III) and Terbium(III) have been synthesized with various pyridyl-containing ligands, including those incorporating quinazoline, benzimidazole, and pyrazole (B372694) moieties. mdpi.comresearchgate.net These ligands form stable, neutral, and typically nine-coordinate lanthanide complexes. researchgate.net The coordination polyhedron is often a distorted tricapped trigonal prism. researchgate.net The introduction of functional groups onto the pyridine ring of the ligand allows for late-stage tuning of the complex's absorption and emission properties. d-nb.info For Eu(III) complexes, this can modulate the energy of the ligand-to-metal charge transfer (LMCT) band. d-nb.info The coordination environment significantly influences the luminescence of the lanthanide ion; for instance, Ce(III) complexes with 3-(2-pyridyl)pyrazole ligands have shown bright, orange 5d-based broadband emission, which is a result of a strong reduction of the 5d-excited states of the ion due to the specific coordination. mdpi.com

| Lanthanide Ion | Ligand Type | Coordination Number | Coordination Geometry Example | Key Feature | Reference |

|---|---|---|---|---|---|

| Eu(III), Tb(III) | 2-(Pyridin-2-yl)quinazolin-4(3H)-one derivative | Not specified | Chelate complex | Luminescence studied | researchgate.net |

| Eu(III) | p-Substituted Pyridine | Not specified | Varies | Tunable LMCT band | d-nb.info |

| Ce(III) | 3-(2-Pyridyl)pyrazole | Not specified | [Ce(2-PyPzH)3Cl3] | Bright orange 5d-based emission | mdpi.com |

| La(III), Eu(III) | Benzimidazole-pyridine-2-carboxylic acid | 9 | Tricapped trigonal prism | Neutral homoleptic complexes | researchgate.net |

| Tb(III), Eu(III) | β-Diketonate with pyridyl adducts | 8, 9, or 10 | Square antiprism, etc. | High quantum yield (Eu) | mdpi.com |

The final structure of a metal-ligand assembly is not solely determined by the ligand and metal ion but is also highly dependent on the reaction conditions, particularly the choice of solvent and counterion. researchgate.net Counterions can be innocent spectators, simply balancing the charge of a cationic complex, or they can actively participate in the coordination sphere of the metal.

Studies on copper(II) complexes with 2,3-bis(2-pyridyl)pyrazine demonstrate this principle effectively. The use of weakly or non-coordinating anions like tetrafluoroborate (BF4⁻) or tetraphenylborate (BPh4⁻) can result in dimeric structures where the pyridyl-pyrazine ligand bridges two metal centers. researchgate.net In contrast, strongly coordinating anions like nitrate (NO3⁻) or chloride (Cl⁻) can compete for binding sites on the metal, leading to the formation of mononuclear complexes or coordination polymers with different dimensionalities. researchgate.net

The solvent also plays a critical role. For the same set of metal and ligand precursors, changing the solvent can lead to entirely different products. For example, in the presence of a non-coordinating tetraphenylborate anion, a dimeric copper complex was isolated from a methanol/chloroform mixture, whereas a monomeric species was obtained when the reaction was conducted in the absence of chloroform. researchgate.net The solvent molecules themselves can also act as ligands, coordinating directly to the metal center and influencing the final structure, as seen in the formation of various solvated coordination polymers. researchgate.netrsc.org This demonstrates that the subtle interplay of metal, ligand, counterion, and solvent must be carefully considered to control the outcome of the self-assembly process.

Structural Elucidation of Metal-Ligand Complexes

The coordination of 6-Pyridin-2-ylpyridazin-3-ol and its derivatives to metal centers results in complexes with diverse and fascinating structural features. The elucidation of these structures, primarily through single-crystal X-ray diffraction, is fundamental to understanding their chemical and physical properties.

Geometrical Configurations and Coordination Environments

The this compound ligand framework, featuring a tridentate N,N,O donor set, demonstrates considerable versatility in its coordination to various metal ions, leading to a range of geometrical configurations. The specific geometry adopted by a metal-ligand complex is influenced by several factors, including the metal ion's inherent electronic preferences, its oxidation state, coordination number, and the steric and electronic properties of any co-ligands present.

In many transition metal complexes, particularly with first-row elements like iron(II) and cobalt(II), the ligand coordinates in a meridional fashion. When two such tridentate ligands occupy all six coordination sites around a central metal ion, a distorted octahedral geometry is typically formed. mdpi.comrsc.org This [ML₂]ⁿ⁺ configuration is common for ligands of this type, such as 2,6-bis(pyrazol-1-yl)pyridine (BPP) and its derivatives, which are structurally analogous to this compound. nih.gov In these octahedral complexes, the coordination sphere consists of an [MN₆] or [MN₄O₂] core, depending on whether the ligand coordinates in its deprotonated (olato) form.

For half-sandwich organometallic complexes, such as those involving Ruthenium(II), a different coordination environment is observed. In complexes of the type [(η⁶-arene)Ru(L)X]⁺, where L is a bidentate or tridentate ligand and X is a halide, the metal center adopts a pseudo-octahedral geometry often described as a "three-legged piano-stool" configuration. mdpi.commdpi.com For instance, crystal structures of Ru(II) complexes with the related 3-chloro-6-(1H-pyrazol-1-yl)pyridazine ligand show the ruthenium atom coordinated to the η⁶-p-cymene ring, two nitrogen atoms from the chelating pyridazine ligand, and a chloride ion. mdpi.com

The coordination number and resulting geometry can also vary. Four-coordinate complexes may adopt either a tetrahedral or a square planar geometry, which is often seen with d⁸ metal ions like Ni(II) or d¹⁰ ions like Cu(I). jscimedcentral.com Lanthanide ions, known for their larger ionic radii and preference for higher coordination numbers, can form complexes with coordination numbers of 8 or 9, often resulting in geometries such as a tricapped trigonal prism. nih.gov

The table below summarizes common coordination geometries observed for metal complexes with related pyridine-pyridazine ligands.

| Metal Ion Type | Typical Coordination Number | Common Geometries | Example Ligand System |

| First-Row Transition Metals (e.g., Fe(II), Co(II)) | 6 | Distorted Octahedral | 2,6-bis(imidazol-2-yl)pyridine mdpi.com |

| Ruthenium(II) (organometallic) | 6 | Pseudo-Octahedral (Piano-Stool) | 3-chloro-6-(1H-pyrazol-1-yl)pyridazine mdpi.com |

| Nickel(II) | 4 or 6 | Square Planar or Octahedral | Pyridine derivatives jscimedcentral.com |

| Lanthanides (e.g., Eu(III), Tb(III)) | 8 or 9 | Tricapped Trigonal Prism, Square Antiprism | 4,2′:6′,4″-terpyridine derivative nih.gov |

Chelation Effects and Stability Constants

The stability of these complexes in solution is quantified by the stability constant (log β), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand. A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The determination of stability constants is typically performed using techniques such as potentiometric or spectrophotometric titrations.

For this compound, the tridentate N,N,O coordination mode results in the formation of two five-membered chelate rings with the metal center. Five- and six-membered chelate rings are generally the most stable due to minimal ring strain. The stability of the resulting complexes is influenced by factors such as:

The nature of the metal ion: The stability of complexes often follows the Irving-Williams series for divalent first-row transition metals (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

The pH of the solution: The protonation state of the ligand, particularly the hydroxyl group, is pH-dependent. Deprotonation of the -OH group to form the olato (-O⁻) species generally leads to the formation of more stable, neutral chelate complexes.

The electronic properties of the ligand: Electron-donating or electron-withdrawing substituents on the pyridine or pyridazine rings can modify the basicity of the nitrogen and oxygen donor atoms, thereby influencing the stability constant of the metal complexes.

While specific stability constants for this compound complexes are not extensively documented in publicly available literature, the principles of chelation chemistry strongly suggest that it forms highly stable complexes with a wide range of transition metal and lanthanide ions.

Advanced Applications in Catalysis and Materials Science

The unique electronic and structural characteristics of metal complexes derived from this compound and related ligands have led to their exploration in various advanced applications, from homogeneous catalysis to the development of smart materials.

Development of Ruthenium-Catalyzed Hydrogenation Systems

Ruthenium complexes featuring pyridine- and pyridazine-based ligands have emerged as highly effective catalysts for transfer hydrogenation reactions, particularly the reduction of ketones to alcohols. mdpi.commdpi.com This reaction is of significant industrial importance for the synthesis of fine chemicals and pharmaceuticals. The this compound ligand is particularly attractive for this application due to its ability to form a stable, tridentate coordination environment around the ruthenium center.

Research has shown that ruthenium complexes bearing NNN-type ligands are active precursors for the transfer hydrogenation of ketones using hydrogen donors like 2-propanol. nih.gov The catalytic activity is often enhanced by the presence of a hydroxyl group on the ligand framework, positioned to participate in the catalytic cycle. This participation can occur through an "outer-sphere" mechanism, where the ligand's -OH group facilitates the hydrogen transfer without directly coordinating to the metal during the key step. For example, a ruthenium complex with a 6,6′-dihydroxy terpyridine ligand showed superior activity compared to its non-hydroxylated analogue. nih.gov

The catalytic performance of these systems is often evaluated by their turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time. Ruthenium complexes with related pyridine-quinoline ligands have achieved high efficiency in the transfer hydrogenation of acetophenone, with some systems reaching quantitative conversion and TOFs as high as 1600 h⁻¹. mdpi.com

The table below presents catalytic data for representative ruthenium complexes with related N-donor ligands in the transfer hydrogenation of acetophenone.

| Ligand | Catalyst Precursor | TOF (h⁻¹) | Conversion (%) | Reference |

| 6-(2,2′-bipyridin-6-ylmethyl)pyridin-2-ol | Ru(L)(PPh₃)Cl₂ | 1.16 × 10³ | >99 | nih.gov |

| 2-(2-pyridyl-2-ol)-1,10-phenanthroline | [Ru(L)(p-cymene)Cl]PF₆ | 2.40 × 10³ | >99 | nih.gov |

| 8-methyl-pyridyl-quinoline | [Ru(η⁶-p-cymene)(L)Cl]PF₆ | ~1600 | 100 | mdpi.com |

Exploration of Magnetic Properties and Spin-State Transitions in Metal Complexes

Iron(II) complexes with tridentate nitrogen-donor ligands analogous to this compound are well-known for exhibiting spin-crossover (SCO) behavior. mdpi.com This phenomenon involves a transition between a low-spin (LS, S=0 for Fe(II)) and a high-spin (HS, S=2 for Fe(II)) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light irradiation. nih.govresearchgate.net

In an octahedral [FeN₆] coordination environment, the ligand field strength determines the spin state. Ligands that induce a large splitting of the d-orbitals (a strong ligand field) favor the LS state, where electrons are paired in the lower-energy t₂g orbitals. Ligands imposing a weaker field result in the HS state, where electrons occupy both t₂g and e_g orbitals to maximize spin multiplicity, in accordance with Hund's rule. The this compound ligand is expected to provide a ligand field strength close to the crossover point for Fe(II), making its complexes candidates for SCO behavior.

The spin transition is accompanied by distinct changes in physical properties:

Magnetic Properties: The effective magnetic moment (µ_eff) changes dramatically, from ~0 µ_B in the diamagnetic LS state to ~4.9 µ_B in the paramagnetic HS state. mdpi.com

Structural Properties: The transition from LS to HS state involves the population of anti-bonding e_g orbitals, leading to an elongation of the metal-ligand bond lengths by as much as 0.2 Å. mdpi.com

Optical Properties: SCO complexes are often thermochromic, displaying a noticeable color change between the two spin states.

The temperature at which the LS and HS populations are equal is known as the transition temperature (T₁/₂). For example, an iron(II) complex with a functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligand shows a gradual spin transition with a T₁/₂ of 254 K. nih.gov This property makes SCO complexes promising materials for molecular switches, sensors, and data storage devices.

Design of Luminescent Lanthanide Compounds for Sensing Applications

Lanthanide ions (Ln³⁺), particularly Europium(III) and Terbium(III), are known for their unique photophysical properties, including sharp, line-like emission bands and long luminescence lifetimes (microseconds to milliseconds). mdpi.com However, their direct excitation is inefficient due to parity-forbidden f-f transitions. This limitation can be overcome by incorporating the lanthanide ion into a complex with an organic ligand that acts as an "antenna".

The this compound ligand, with its conjugated aromatic system, is an excellent candidate for an antenna ligand. The process, known as the antenna effect or sensitization, involves the following steps:

The organic ligand absorbs incident light (typically UV) and is promoted to an excited singlet state.

The ligand undergoes intersystem crossing to a lower-energy triplet state.

Energy is transferred from the ligand's triplet state to an appropriate accepting f-orbital of the lanthanide ion.

The excited lanthanide ion relaxes to its ground state via its characteristic f-f emission. rsc.org

This sensitized luminescence can be exploited for sensing applications. The coordination of an analyte molecule to the metal center or interaction with the ligand can perturb the energy transfer process, leading to either quenching (decrease) or enhancement of the lanthanide emission. This change in luminescence intensity provides a detectable signal for the presence of the analyte. rsc.org

For example, lanthanide-organic complexes based on a 6,7-dihydropyrido(2,3-d)pyridazine-5,8-dione ligand have been shown to act as luminescent sensors for small molecules. rsc.org Similarly, other lanthanide coordination polymers have demonstrated high selectivity and sensitivity for detecting specific metal ions (like Cu²⁺ or Co²⁺) and nitroaromatic compounds through fluorescence quenching mechanisms. nih.gov The design of such complexes allows for the development of highly sensitive and selective chemical sensors for environmental and biological monitoring.

Medicinal Chemistry and Biological Evaluation of 6 Pyridin 2 Ylpyridazin 3 Ol Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For derivatives of 6-pyridin-2-ylpyridazin-3-ol, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

SAR Analysis of Pyridazine (B1198779) Derivatives as Glutamate (B1630785) Transporter EAAT2 Activators

Excitatory amino acid transporter 2 (EAAT2) is the primary transporter responsible for clearing glutamate from the synaptic cleft, and its dysfunction is implicated in various neurological disorders. A thiopyridazine derivative was identified as an upregulator of EAAT2 protein levels in astrocytes. nih.govnih.gov Subsequent SAR studies revealed that both the thioether and the pyridazine moieties are crucial for this activity. nih.govnih.gov

Key findings from the SAR analysis of these pyridazine derivatives include:

Requirement of the Pyridazine and 2-Pyridyl Groups : The presence of both the pyridazine ring and a 2-pyridyl substituent was found to be essential for enhancing EAAT2 protein expression. nih.gov Replacing the 2-pyridyl group with 3-pyridyl, 4-pyridyl, or phenyl groups resulted in either equivalent or reduced activity. nih.gov Furthermore, removal of one or both nitrogen atoms from the pyridazine ring led to a loss of activity. nih.gov

Influence of the Thioether Linkage : The thioether linkage is a critical component for the observed biological activity. nih.govnih.gov

Modifications of the Benzylthioether : Alterations to the benzylthioether portion of the molecule led to the identification of several derivatives with significantly enhanced potency. nih.govnih.gov Specifically, derivatives 7-13 , 7-15 , and 7-17 were found to increase EAAT2 levels by more than six-fold at concentrations below 5 µM after 24 hours. nih.govnih.gov Another derivative, 7-22 , demonstrated a 3.5 to 3.9-fold enhancement of EAAT2 levels with an EC50 of 0.5 µM. nih.govnih.gov

These studies underscore the specific structural requirements for designing pyridazine-based EAAT2 activators.

SAR in Pyridine (B92270) Derivatives as Topoisomerase Inhibitors

Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for anticancer drugs. While not specific to this compound, SAR studies on various pyridine derivatives provide valuable insights into the structural features required for topoisomerase inhibition.

For a series of 2,4,6-trisubstituted pyridine derivatives, the following SAR observations were made for their topoisomerase II inhibitory activity:

The presence of an ortho- or para-chlorophenyl group at the 4-position of the central pyridine ring was important for selective topoisomerase II inhibitory activity. researchgate.net Compounds with a meta-chlorophenyl substituent did not show similar activity. researchgate.net

Compounds featuring meta- or para-hydroxyphenyl moieties exhibited moderate to significant cytotoxic effects. researchgate.net

In another study on 2,4,6-trisubstituted pyridines as topoisomerase I inhibitors, a 2-thienyl-4-furylpyridine skeleton was identified as a key structural feature for potent inhibitory activity. researchgate.net These findings highlight the importance of the nature and position of substituents on the pyridine ring for targeting topoisomerases.

SAR in Pyridinone Scaffolds for Drug Discovery

The pyridinone scaffold, a core component of this compound, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. frontiersin.orgnih.gov Pyridinones can act as both hydrogen bond donors and acceptors and can serve as bioisosteres for amides and phenyl groups, influencing properties like lipophilicity, solubility, and metabolic stability. researchgate.net

In the context of anti-HIV agents, SAR studies on novel pyridinone derivatives revealed that modifications at the 3, 4, and 6-positions of the pyridinone ring are critical for antiviral activity. nih.gov The introduction of different substituents at the C3 and C4 positions, guided by molecular docking studies, was explored to enhance interactions with key amino acid residues of the target enzyme. nih.gov

Target-Oriented Drug Design Strategies

Target-oriented drug design focuses on developing molecules that interact with a specific biological target known to be involved in a disease process. Derivatives of this compound have been investigated as inhibitors of several important enzyme families.

Inhibition of Tyrosine Kinases (e.g., Met kinase, FGFRs) by Pyridazinone Derivatives

Tyrosine kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Aberrant tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for drug development.

c-Met Kinase: Overactivation of the c-Met tyrosine kinase is associated with tumor growth and metastasis. A series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone derivatives were designed as ATP-competitive c-Met inhibitors. nih.govresearchgate.net SAR studies led to the identification of pyridazinone 19 as a highly potent and selective c-Met inhibitor with favorable pharmacokinetic properties and significant antitumor activity in a c-Met-driven tumor xenograft model. nih.govresearchgate.net

Fibroblast Growth Factor Receptors (FGFRs): The FGFR family of receptor tyrosine kinases is also implicated in various cancers. While not directly featuring the this compound scaffold, compounds with a pyrazolo[3,4-d]pyridazinone core have been developed as covalent FGFR inhibitors. nih.gov This indicates the potential of the pyridazinone motif in designing inhibitors for this class of tyrosine kinases.

Modulators of Phosphodiesterases (e.g., PDE4)

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP). PDE4, in particular, is a key regulator of inflammation, and its inhibition is a therapeutic strategy for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). rsc.orgnih.gov

Pyridazinone derivatives have been extensively explored as PDE4 inhibitors. encyclopedia.pub

Zardaverine , a pyridazinone-based molecule, was one of the early dual PDE3/PDE4 inhibitors investigated for asthma, though its development was halted due to rapid in vivo elimination. mdpi.com

More recent studies have focused on developing selective PDE4 inhibitors. A series of pyridazinone derivatives bearing an indole (B1671886) moiety were synthesized and evaluated. rsc.orgnih.gov Among these, 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one showed promising activity and selectivity for the PDE4B isoenzyme and was capable of modulating the production of pro-inflammatory cytokines. rsc.orgnih.gov

SAR studies on these pyridazinone-indole hybrids indicated that the increased planarity of the pyridazinone-4-indole structure leads to better interaction within the active site of the enzyme, resulting in a more pronounced inhibitory effect. encyclopedia.pubmdpi.com

The data presented in the following tables summarizes the key findings from these studies.

Table 1: SAR of Pyridazine Derivatives as EAAT2 Activators

| Compound | Modification | Activity |

|---|---|---|

| Lead | Thiopyridazine derivative | Upregulates EAAT2 protein levels |

| Analogs | Replacement of 2-pyridyl with 3-pyridyl, 4-pyridyl, or phenyl | Equal or reduced activity |

| Analogs | Removal of pyridazine nitrogen(s) | Loss of activity |

| 7-13, 7-15, 7-17 | Modified benzylthioether | >6-fold increase in EAAT2 levels at < 5 µM |

| 7-22 | Modified benzylthioether | 3.5-3.9-fold increase in EAAT2 levels (EC50 = 0.5 µM) |

Table 2: Pyridazinone Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Structural Features | Representative Compound/Finding |

|---|---|---|---|

| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones | c-Met Tyrosine Kinase | Pyridazinone core with specific aryl and heteroarylamino substitutions | Pyridazinone 19 : Highly potent and selective inhibitor with in vivo antitumor activity. |

| Pyrazolo[3,4-d]pyridazinones | FGFR | Fused pyrazole (B372694) and pyridazinone rings | Developed as covalent inhibitors. |

Antagonism of Adenosine Receptors (e.g., A1 receptor)

The pyridazine scaffold has been identified as a key structural motif in the development of adenosine receptor antagonists. While direct studies on this compound are not extensively documented in publicly available research, the potential for derivatives of this compound to act as adenosine receptor antagonists can be inferred from studies on structurally related molecules. Adenosine receptors, particularly the A1 subtype, are G protein-coupled receptors that play crucial roles in various physiological processes, making them attractive therapeutic targets. nih.gov

Research into novel adenosine A1 receptor antagonists has explored various heterocyclic systems. For instance, a series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines were synthesized and evaluated for their in vitro binding activities at adenosine A1 and A2A receptors. nih.gov Many of these derivatives, which feature a dihydropyridazinone core structurally related to the pyridazin-3-ol tautomer of this compound, were found to be potent adenosine A1 receptor antagonists. nih.gov

Furthermore, the broader class of pyrazolo[3,4-d]pyridazine derivatives has been investigated as ligands for adenosine receptors. nih.gov The introduction of different substituents on this scaffold has been shown to modulate the affinity and selectivity for various adenosine receptor subtypes. nih.gov For example, a 3-phenyl group combined with a 7-benzylamino and a 1-methyl group on the pyrazolopyridazine scaffold resulted in a compound with high affinity for both the human A1 and A3 receptors. nih.gov These findings underscore the importance of the pyridazine core in designing adenosine receptor antagonists and suggest that derivatives of this compound could potentially be explored for this activity.

Table 1: Adenosine A1 Receptor Antagonist Activity of a Related Pyrazolopyridazine Derivative

| Compound | Target Receptor | Affinity (nM) |

| Compound 10b (a pyrazolo[3,4-d]pyridazine derivative) | Human A1R | 21 |

| Human A3R | 55 | |

| Human A2BR | <2000 |

Data sourced from a study on pyrazolo[3,4-d]pyridazine derivatives. nih.gov

Inhibition of Malic Enzyme 3

Malic enzymes (MEs) are involved in cellular metabolism and have been identified as potential therapeutic targets in cancer. nih.govgoogle.com There are three isoforms in mammals: ME1, ME2, and ME3. google.com The mitochondrial NADP+-dependent malic enzyme 3 (ME3) has been of particular interest in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC). nih.gov

In a study focused on the development of potent and selective ME3 inhibitors, researchers synthesized and evaluated a series of 6-piperazin-1-ylpyridin-3-ol amides. nih.gov As part of their structure-activity relationship (SAR) studies, they explored the impact of replacing a 4-hydroxyphenyl ring with other heterocyclic moieties. One of the tested modifications included the introduction of a 3-hydroxy-6-pyridazinyl group, which is structurally analogous to the core of this compound. nih.gov

The results of this investigation revealed that the replacement with the 3-hydroxy-6-pyridazinyl moiety led to a complete loss of inhibitory activity against malic enzymes. nih.gov This finding suggests that for this particular class of inhibitors, the pyridazinol scaffold is not conducive to binding and inhibiting the malic enzyme 3.

Assessment of Biological Activities

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The pyridazine and pyridine moieties are present in a wide range of compounds that have been investigated for their antimicrobial properties. nih.govbiomedpharmajournal.orgnih.gov While specific studies on the antimicrobial efficacy of this compound are limited, the broader classes of pyridazine and pyridine derivatives have demonstrated notable antibacterial and antifungal activities. nih.govnih.gov

Various pyridazine derivatives have been synthesized and screened for their antibacterial activity. nih.govbiomedpharmajournal.org For example, certain pyridazinium compounds have shown activity against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Candida albicans. nih.gov Structure-activity relationship studies in some series have indicated that stereochemistry and the degree of saturation in fused ring systems can significantly influence the antimicrobial potency and selectivity. nih.gov

Similarly, numerous pyridine derivatives have been evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The nature and position of substituents on the pyridine ring play a crucial role in determining the spectrum and level of antibacterial activity. mdpi.com

Table 2: In Vitro Antibacterial Activity of Representative Pyridine Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

| A 3-(pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. aureus (ATCC25923) | 1 |

| S. pneumoniae (ATCC49619) | 0.5 | |

| E. faecalis (ATCC29212) | 2 | |

| B. subtilis (ATCC6633) | 1 | |

| A fluoroquinolone derivative with a pyrazolo[4,3-c]pyridin-5(4H)-yl moiety (8f) | MRSA 10-05 | 0.25 |

| S. hemolyticus 1002 | 0.25 |

Data sourced from studies on pyridine derivatives. nih.govmdpi.com

Bacterial biofilms are a significant challenge in the treatment of infectious diseases due to their inherent resistance to antibiotics. nih.gov Research has explored the potential of various heterocyclic compounds, including pyridazine derivatives, as anti-biofilm agents. mdpi.com For instance, ruthenium complexes incorporating pyridazine carboxylic acid have been synthesized and shown to possess anti-biofilm activity. mdpi.com

In the context of pyridine derivatives, certain 3-(pyridine-3-yl)-2-oxazolidinones have exhibited broad-spectrum anti-biofilm activity. nih.gov One particular derivative demonstrated significant, concentration-dependent inhibition of biofilm formation in S. pneumoniae. nih.gov Furthermore, this compound showed a stable effect against S. pneumoniae with a lower tendency for drug resistance development compared to the antibiotic linezolid (B1675486) over a 15-day period. nih.gov

Anticancer and Cytotoxic Potentials

The pyridazine and pyridine scaffolds are prevalent in numerous compounds investigated for their anticancer and cytotoxic properties. nih.govnih.govresearchgate.netmdpi.comnih.govrsc.orgmdpi.comwaocp.orgrsc.org

A variety of pyridazinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. nih.govresearchgate.net For example, a series of 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were evaluated by the National Cancer Institute, with one derivative showing remarkable activity against leukemia and non-small cell lung cancer cell lines, with a GI50 value of less than 0.1 μM. nih.gov Another study on pyridazin-3(2H)-one derivatives reported IC50 values ranging from 14.5 to 40 μM against the MCF-7 breast cancer cell line. researchgate.net

Pyridine-containing compounds have also been extensively studied as potential anticancer agents. nih.govmdpi.comnih.govwaocp.orgrsc.org Novel pyridine-thiazole hybrid molecules have shown high antiproliferative activity, with one compound exhibiting an IC50 of 0.57 μM in HL-60 human promyelocytic leukemia cells. mdpi.com Additionally, certain 1′H-spiro-pyridine derivatives have displayed promising results against HepG-2 and Caco-2 cell lines, with IC50 values in the low micromolar range. nih.gov The cytotoxic effects of these compounds are often attributed to mechanisms such as the induction of apoptosis and cell cycle arrest. waocp.orgrsc.org

Table 3: Cytotoxic Activity of Representative Pyridazinone and Pyridine Derivatives

| Compound Class | Cancer Cell Line | Activity Metric | Value (μM) |

| 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one (2h) | SR (Leukemia) | GI50 | < 0.1 |

| NCI-H522 (Non-small cell lung) | GI50 | < 0.1 | |

| Pyridazin-3(2H)-one derivative (6f) | MCF-7 (Breast) | IC50 | 14.5 |

| P815 (Mastocytoma) | IC50 | 35 | |

| Pyridine-thiazole hybrid (3) | HL-60 (Leukemia) | IC50 | 0.57 |

| 1′H-Spiro-pyridine derivative (7) | Caco-2 (Colorectal) | IC50 | 7.83 |

Data compiled from various studies on pyridazinone and pyridine derivatives. nih.govresearchgate.netmdpi.comnih.gov

Anti-inflammatory and Immunomodulatory Effects

The pyridazinone nucleus is a significant scaffold in the development of therapeutic agents, particularly in the field of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Derivatives of pyridazinone have demonstrated a wide array of pharmacological activities, including notable anti-inflammatory effects. nih.gov The pyridazinone core has gained prominence as a foundational structure for creating anti-inflammatory agents with the potential for reduced ulcerogenic effects compared to some traditional NSAIDs. nih.gov The adaptability of the pyridazinone ring, which allows for easy functionalization at various positions, makes it a prime target for designing and synthesizing novel anti-inflammatory compounds. nih.gov

Research has shown that some pyridazinone derivatives function by inhibiting cyclooxygenase 2 (COX-2), a key enzyme in the inflammation pathway. mdpi.comjscimedcentral.com By selectively targeting COX-2, these compounds can exert anti-inflammatory and analgesic effects with a potentially improved gastrointestinal safety profile. jscimedcentral.com Studies on various 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinone derivatives have reported potent analgesic activity with fewer side effects than commonly used NSAIDs. jscimedcentral.com

Furthermore, certain pyridazinone derivatives have been found to inhibit lipopolysaccharide (LPS)-induced neuroinflammation and modulate the production of pro-inflammatory cytokines like Interleukin-6 (IL-6). mdpi.com A study evaluating a range of pyridazinone and related derivatives found that 46 of the tested compounds exhibited anti-inflammatory activity by inhibiting LPS-induced NF-κB activity in human monocytic cells without causing cytotoxicity. mdpi.com This suggests that the pyridazinone structure is a viable backbone for developing new anti-inflammatory therapeutics. mdpi.com

| Compound Class | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| Pyridazinone Derivatives | Cyclooxygenase 2 (COX-2) Inhibition | Anti-inflammatory and analgesic activity with reduced gastric side effects. | mdpi.comjscimedcentral.com |

| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | Reduced production of pro-inflammatory cytokines (e.g., IL-6). | mdpi.com |

| Pyrazolone-based FPR agonists | Formyl Peptide Receptor (FPR) Agonism | Reduced joint swelling, synovitis, and cartilage damage in animal models. | mdpi.com |

Antioxidant Activity

Antioxidants are crucial for preventing or inhibiting oxidation by scavenging free radicals, thereby reducing oxidative stress. The pyridazinone structure has been a subject of interest for its antioxidant potential. nih.gov Since reactive oxygen species are implicated as mediators of tissue damage in inflammatory conditions, compounds possessing both antioxidant and anti-inflammatory properties are of significant therapeutic interest. nih.gov

A study on a series of 2H-pyridazine-3-one and 6-chloropyridazine analogues revealed potent antioxidant effects. Most of the tested compounds demonstrated a strong inhibitory effect on superoxide (B77818) anion, with inhibition rates between 84% and 99% at a concentration of 10⁻³ M. nih.gov Their activity was found to be comparable to that of alpha-tocopherol, a well-known antioxidant. nih.gov

Similarly, pyridine-based derivatives have been synthesized and evaluated for their antioxidant capabilities. In one study, a series of pyridine-based chalcones was assessed using multiple antioxidant assays. brieflands.comnih.gov Several of these compounds exhibited higher antioxidant activity in a ferrous ion chelating assay than the reference antioxidant, quercetin. brieflands.comnih.gov Specifically, compounds designated as 3e, 3g, and 3i were identified as potential antioxidant lead compounds. brieflands.com

| Compound Series | Assay | Result | Reference |

|---|---|---|---|

| 2H-pyridazine-3-one analogues | Superoxide Anion Inhibition | 84% - 99% inhibition at 10⁻³ M, comparable to alpha-tocopherol. | nih.gov |

| Pyridine Based Chalcone (3e) | Ferrous Ion Chelating (FIC) | EC₅₀ of 16.53 ± 1.21 µg/mL (higher activity than Quercetin). | nih.gov |

| Pyridine Based Chalcone (3g) | Ferrous Ion Chelating (FIC) | EC₅₀ of 58.85 ± 1.10 µg/mL (higher activity than Quercetin). | nih.gov |

| Pyridine Based Chalcone (3i) | Ferrous Ion Chelating (FIC) | EC₅₀ of 58.73 ± 12.94 µg/mL (higher activity than Quercetin). | nih.gov |

| Pyridine Based Chalcone (3g) | Trolox Equivalent Antioxidant Capacity (TEAC) | EC₅₀ of 4.82 ± 0.11 µg/mL (comparable to Trolox). | brieflands.com |

Elucidation of Mechanism of Action at the Molecular Level

Receptor Binding and Enzyme Inhibition Studies

The biological effects of pyridazinone and pyridine derivatives are often rooted in their ability to bind to specific receptors or inhibit enzymes. New series of pyrimidine (B1678525) and pyridine diamines have been designed as dual binding site inhibitors of cholinesterases (AChE and BChE), which are key enzymes in neurodegenerative diseases. nih.gov Molecular docking and dynamic studies have confirmed that these compounds interact with the enzymatic active site, with some derivatives showing inhibitory potency in the nanomolar range. nih.gov The pyridine ring, in particular, was observed to engage in π–π stacking interactions with key amino acid residues like Trp231 and Phe329 within the enzyme's active site. nih.gov

In other research, hydroxylated 3-(pyridin-2-yl)coumarins have demonstrated potent inhibition of lipoxygenase enzymes, with IC₅₀ values in the micromolar range. rsc.org This inhibitory activity is crucial for controlling inflammatory pathways.

Cellular Thermal Shift Assays (CETSA) for Target Engagement

Confirming that a drug candidate binds to its intended target within a complex cellular environment is a critical step in drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this target engagement. nih.govnih.gov The principle behind CETSA is that when a ligand (drug) binds to a target protein, it generally increases the protein's thermal stability. nih.gov This stabilization can be detected by heating the cells or cell lysates to various temperatures and then measuring the amount of soluble (un-aggregated) target protein remaining. nih.govbiorxiv.org

CETSA offers a significant advantage as it directly measures the biophysical interaction between a ligand and its protein target in a physiologically relevant context, without requiring modification of the compound or the protein. biorxiv.orgresearchgate.net This technique is invaluable for validating a molecule's mechanism of action. nih.gov Advanced iterations like the Real-Time CETSA (RT-CETSA) have been developed to improve throughput and capture a protein's full aggregation profile from a single sample, further enhancing the utility of this approach in drug development pipelines. biorxiv.orgresearchgate.net While specific CETSA studies on this compound are not documented, this methodology represents the gold standard for confirming its intracellular target binding.

DNA Interaction Studies

Deoxyribonucleic Acid (DNA) is a primary target for many therapeutic agents. The interaction of small molecules with DNA can occur through several modes, including groove binding and intercalation. researchgate.net Studies on pyridine and pyridazine derivatives have explored their potential to interact with DNA.

Computational and spectroscopic investigations of pyridine-4-carbohydrazide derivatives have been conducted to understand their binding modes with DNA. researchgate.net Molecular docking studies often predict that such compounds prefer to bind in the AT-rich regions of the DNA minor groove. researchgate.net In a different context, research into triplex-forming peptide nucleic acids (PNAs) revealed that incorporating a 3-pyridazinyl nucleobase significantly improved the recognition of cytosine interruptions within polypurine tracts of RNA. nih.gov This finding highlights the specific hydrogen-bonding capabilities of the pyridazine ring, which allows for more stable and specific interactions with nucleic acid structures. nih.gov These studies suggest that the pyridazine moiety can be a key structural element for designing molecules that target specific DNA or RNA sequences.

Advanced Spectroscopic Characterization Techniques for 6 Pyridin 2 Ylpyridazin 3 Ol and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 6-Pyridin-2-ylpyridazin-3-ol. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

High-resolution ¹H and ¹³C NMR are the primary methods for confirming the molecular structure of this compound. The spectra provide definitive evidence for the presence of the pyridyl and pyridazinone rings and their substitution pattern.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 6-substituted pyridazin-3(2H)-one derivative displays characteristic signals for the protons on both heterocyclic rings. nih.gov For this compound, the protons on the pyridazine (B1198779) ring typically appear as doublets, a result of coupling between adjacent protons. The protons of the pyridine (B92270) ring also show a distinct set of signals, often multiplets or doublets of doublets, corresponding to their specific electronic environments. rsc.org The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the substituent effects. The presence of the hydroxyl group on the pyridazinone ring can be confirmed by a broad singlet, the chemical shift of which is often dependent on the solvent and concentration.

Below are representative data tables for the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related 6-substituted pyridazin-3(2H)-ones and dipyridylpyridazines. nih.govresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridazine H4 | ~7.20 | d |

| Pyridazine H5 | ~7.90 | d |

| Pyridine H3' | ~7.80 | m |

| Pyridine H4' | ~7.90 | m |

| Pyridine H5' | ~7.40 | m |

| Pyridine H6' | ~8.60 | d |

| OH | Variable | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | ~162 |

| C4 | ~130 |

| C5 | ~135 |

| C6 | ~150 |

| C2' | ~155 |

| C3' | ~122 |

| C4' | ~137 |

| C5' | ~125 |

| C6' | ~149 |

¹⁵N NMR spectroscopy is a powerful, albeit less common, technique for probing the electronic structure of nitrogen-containing heterocycles. It is particularly useful for determining the site of protonation and for studying the effects of metal coordination. researchgate.net The this compound molecule has three nitrogen atoms (two in the pyridazine ring and one in the pyridine ring), each with a unique electronic environment and a characteristic ¹⁵N chemical shift.

When the molecule is protonated in an acidic medium, the ¹⁵N chemical shift of the protonated nitrogen atom undergoes a significant change, typically a large upfield shift. researchgate.net By comparing the ¹⁵N NMR spectra in neutral and acidic conditions, the specific nitrogen atom that acts as the Brønsted-Lowry base can be identified. This is crucial for understanding the reactivity and intermolecular interactions of the compound.

Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra and for elucidating the three-dimensional structure and conformation of this compound in solution. nih.gov

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, revealing the connectivity of protons within the pyridine and pyridazine rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is invaluable for establishing the connectivity between the pyridine and pyridazine rings and for assigning quaternary carbons that show no signal in the HSQC spectrum. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are close to each other, providing crucial information about the preferred conformation and stereochemistry of the molecule in solution. For instance, NOESY can determine the relative orientation of the pyridine and pyridazine rings.

The combined application of these 2D NMR methods allows for a comprehensive structural and conformational analysis of this compound and its complexes. researchgate.netmdpi.com

Vibrational Spectroscopy (Infrared, Raman)